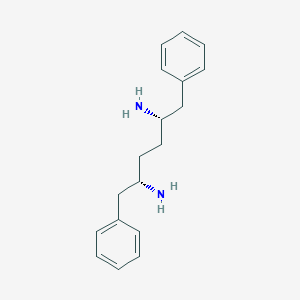

(2S,5S)-1,6-diphenylhexane-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,5S)-1,6-diphenylhexane-2,5-diamine is an organic compound characterized by the presence of two phenyl groups attached to a hexane backbone with two amine groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1,6-diphenylhexane-2,5-diamine can be achieved through several methods. One common approach involves the reduction of 2,5-hexanedione using a stereoselective catalyst to obtain the corresponding diol, followed by amination to introduce the amine groups. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or an amine source under acidic or basic conditions .

Industrial Production Methods

For industrial-scale production, the process may involve the use of biocatalysts such as dehydrogenases from microorganisms like Saccharomyces cerevisiae. These enzymes can catalyze the reduction of diketones to the corresponding diols with high enantioselectivity, followed by chemical or enzymatic amination .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1,6-diphenylhexane-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols using reducing agents such as sodium borohydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas when reacted with acyl chlorides or isocyanates

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acyl chlorides). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include imines, nitriles, amides, and ureas, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,5S)-1,6-diphenylhexane-2,5-diamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism by which (2S,5S)-1,6-diphenylhexane-2,5-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

(2S,5S)-5-Carboxymethylproline: A compound with similar stereochemistry but different functional groups, used in the synthesis of beta-lactam antibiotics.

(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid: Another compound with similar stereochemistry, used in pharmaceutical research.

Uniqueness

(2S,5S)-1,6-diphenylhexane-2,5-diamine is unique due to its specific arrangement of phenyl and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Biological Activity

Overview

(2S,5S)-1,6-Diphenylhexane-2,5-diamine is an organic compound notable for its unique stereochemistry and potential biological activities. This compound features two phenyl groups attached to a hexane backbone with diamine functional groups at the 2 and 5 positions. Its biological activity has been the subject of various studies, particularly in the context of enzyme inhibition and potential therapeutic applications.

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H26N2

- Molecular Weight : 290.42 g/mol

- CAS Number : 144186-34-5

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. The precise mechanisms depend on the biological context but often involve:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can alter metabolic pathways.

- Receptor Binding : It may bind to receptors, affecting signaling pathways that regulate cellular functions.

Antiviral Properties

Research has indicated that this compound exhibits antiviral properties. A study highlighted its potential role as a core unit in synthesizing potent HIV protease inhibitors . This suggests that the compound could be significant in developing treatments for viral infections.

Anticancer Potential

The compound's structure allows it to interact with various biomolecules, making it a candidate for anticancer drug development. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been explored in preclinical studies.

Case Studies and Research Findings

- HIV Protease Inhibition :

-

Enzyme Interaction Studies :

- Research demonstrated that this compound could significantly inhibit the activity of certain enzymes involved in metabolic processes. This inhibition was dose-dependent and varied with structural modifications.

- Cellular Assays :

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R,5R)-1,6-Diphenylhexane-2,5-diamine | Enantiomer | Similar enzyme inhibition |

| 1,6-Diphenylhexane | Lacks diamine groups | Limited biological activity |

| Hexane-2,5-diamine | No phenyl groups | Different reactivity |

The comparison highlights that while related compounds share some properties due to their structural similarities, this compound's unique stereochemistry contributes to its distinct biological activities.

Properties

Molecular Formula |

C18H24N2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(2S,5S)-1,6-diphenylhexane-2,5-diamine |

InChI |

InChI=1S/C18H24N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m0/s1 |

InChI Key |

CTVQBUFULGSGGL-ROUUACIJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC[C@@H](CC2=CC=CC=C2)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.